

HPG1860 Treatment: Long-Term Safety Considerations

Technical Support Center

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Compound of Interest

Compound Name: HPG1860

Cat. No.: B15614967

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term safety of **HPG1860** treatment. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and concerns that may arise during experimental and clinical use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **HPG1860** and how does it relate to its safety profile?

HPG1860 is a non-bile acid, potent, and selective full agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor highly expressed in the liver and gastrointestinal tract that plays a crucial role in regulating bile acid homeostasis, inflammation, fibrosis, and lipid and glucose metabolism.[1][4] By activating FXR, **HPG1860** modulates the expression of key genes involved in these pathways, which is central to its therapeutic effects in conditions like non-alcoholic steatohepatitis (NASH).[1][4] Its non-bile acid structure is designed to minimize the side effects associated with earlier generation bile acid-derived FXR agonists.[1]

Q2: What are the most common adverse events observed with **HPG1860** treatment in clinical trials?

In Phase 1 and Phase 2a clinical trials, **HPG1860** has been generally well-tolerated.[1][2][5] The most commonly reported adverse events were mild to moderate in severity.[2][6] These include headaches, drowsiness, and weakness.[7] Notably, these side effects were also

observed in participants receiving a placebo, suggesting they may not be directly caused by **HPG1860**.^[7]

Q3: Is pruritus (itching) a concern with **HPG1860** treatment?

Pruritus is a known side effect of some FXR agonists. With **HPG1860**, treatment-related pruritus has been observed, particularly at higher doses.^{[2][8]} In the Phase 2a RISE study, the incidence of pruritus increased with the dose.^[8]

Q4: Does **HPG1860** affect lipid profiles, specifically LDL-cholesterol?

A significant advantage of **HPG1860** observed in clinical trials is the lack of a significant increase in LDL-cholesterol levels.^{[2][6][8]} This is a noteworthy safety feature, as elevations in LDL-cholesterol are a common concern with other FXR agonists.^[1]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Mild to moderate headache, drowsiness, or weakness	Non-specific side effect, potentially not drug-related	Monitor symptoms. If persistent or severe, evaluate for other contributing factors. In a clinical setting, compare incidence rates with the placebo arm.
Pruritus (itching)	Dose-dependent side effect of FXR agonism	Consider dose reduction if clinically appropriate. Monitor the severity and frequency of the pruritus.
Unexpected changes in lipid panels	Although not observed in clinical trials, monitoring is prudent	Confirm the validity of the lab results. Review concomitant medications and patient's medical history for other potential causes.

Quantitative Safety Data Summary

The following tables summarize key quantitative safety and pharmacodynamic data from **HPG1860** clinical trials.

Table 1: Incidence of Treatment-Related Pruritus in the Phase 2a RISE Study[8]

Treatment Group	Incidence of Pruritus
3 mg HPG1860	9.1%
5 mg HPG1860	9.5%
8 mg HPG1860	27.3%

Table 2: Pharmacodynamic Target Engagement in Phase 1 MAD Study (C4 Reduction)[2][6]

Treatment Group (Multiple Ascending Dose)	Mean Decrease in C4 vs. Placebo
5 mg HPG1860	93.1%
10 mg HPG1860	97.0%
20 mg HPG1860	97.6%

Experimental Protocols

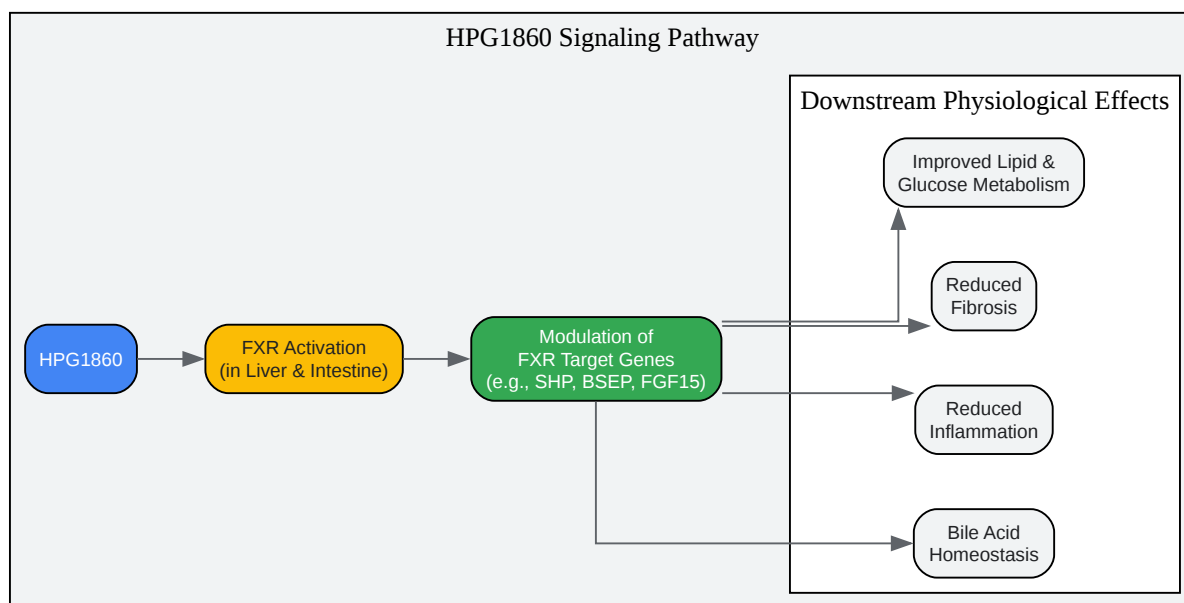
Protocol 1: Assessment of Pruritus in Preclinical Models

A detailed methodology for assessing pruritus in preclinical models, such as the use of a spontaneous scratching behavior monitoring system in rodents, is crucial for early safety assessment. This involves acclimatizing the animals, administering **HPG1860** at various doses, and recording the frequency and duration of scratching bouts over a specified period.

Protocol 2: Monitoring of Lipid Profiles in Clinical Trials

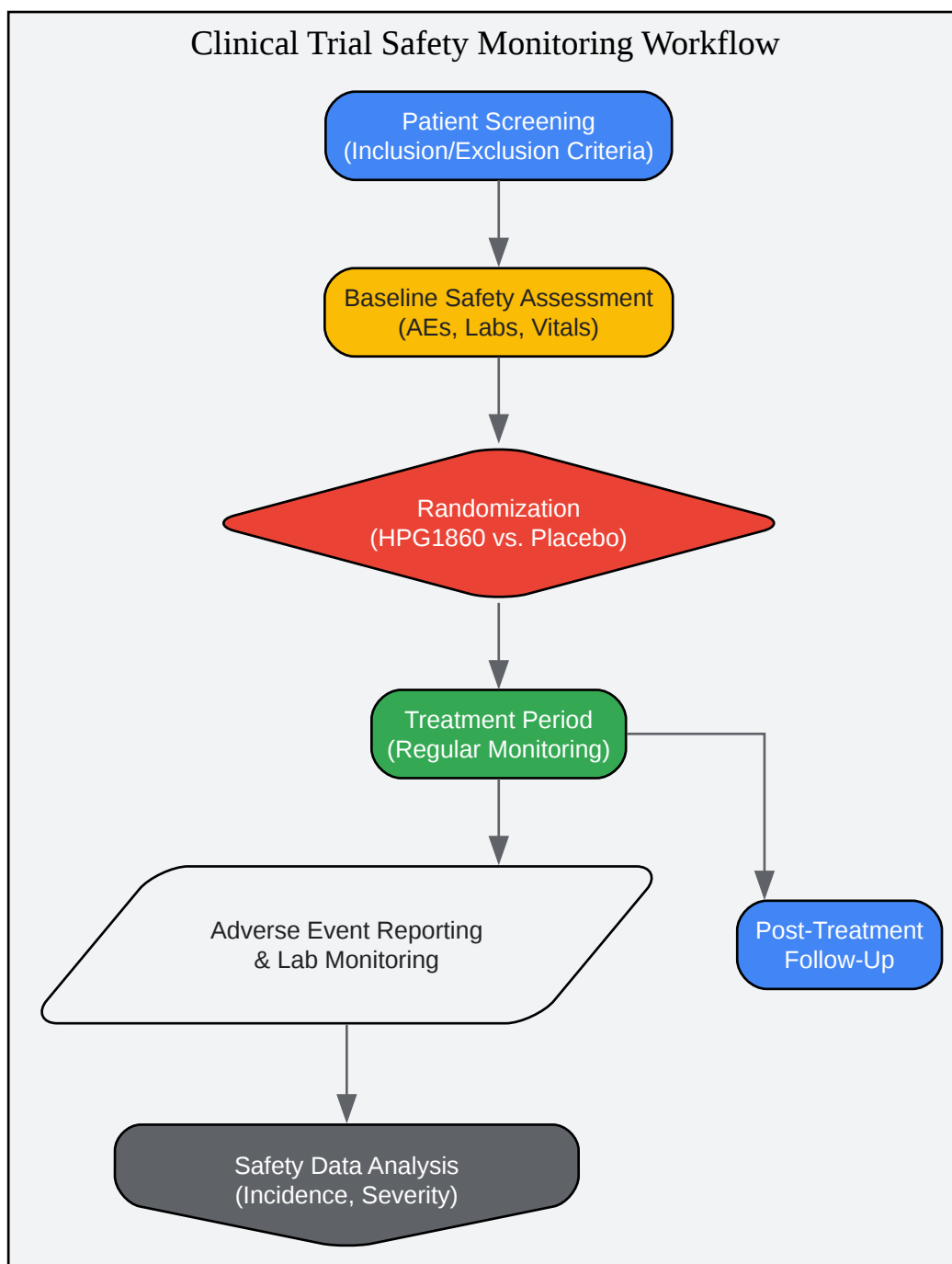
A standardized protocol for monitoring lipid profiles in patients receiving **HPG1860** is essential. This includes fasting blood draws at baseline and at regular intervals throughout the treatment period. The lipid panel should, at a minimum, include total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.

Visualizations



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Caption: Mechanism of action of **HPG1860** through FXR activation.



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Caption: Workflow for monitoring patient safety in **HPG1860** clinical trials.

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